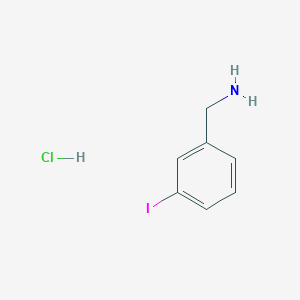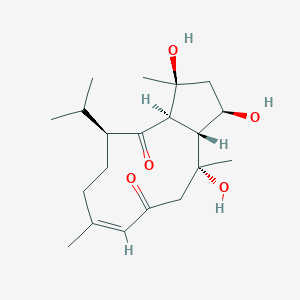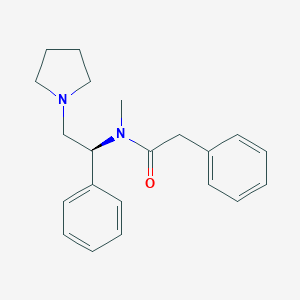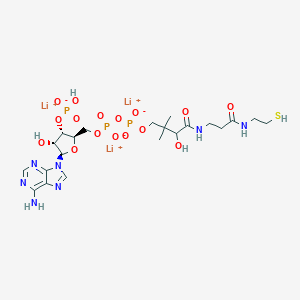
辅酶A三锂盐
描述
Coenzyme A trilithium salt, also known as CoA Li3, is a cofactor in enzymatic acetyl transfer reactions . It is comprised of 4’-phosphopantetheine linked by an anhydride bond to the nucleotide adenosine 5’-monophosphate .
Synthesis Analysis
Coenzyme A is synthesized from phosphopantothenate by the action of enzyme pantothenate kinase . A tailored metabolite profiling method based on liquid chromatography in combination with tandem mass spectrometric detection (LC-MS/MS) has been developed for the absolute quantification of intracellular coenzyme A .Molecular Structure Analysis
Coenzyme A is comprised of pantothenic acid linked at one end, via an amide bond, to beta-mercaptoethylamine, derived from L-cysteine, and at the other end to a phosphate group .Chemical Reactions Analysis
Coenzyme A facilitates enzymatic acyl-group transfer reactions . A tailored metabolite profiling method based on LC-MS/MS has been developed which is capable of separating a broad spectrum of CoA, its corresponding derivatives, and their isomers .Physical And Chemical Properties Analysis
Coenzyme A trilithium salt is a solid substance that is soluble in water . Its molecular weight is 785.33 g/mol .科学研究应用
Fatty Acid Metabolism
Coenzyme A trilithium salt plays a crucial role in fatty acid synthesis and oxidation . It is involved in the activation of fatty acids, which is essential for their subsequent catabolism in the beta-oxidation pathway or their incorporation into complex lipids . This process is fundamental to understanding metabolic diseases and developing therapeutic strategies.
Membrane Repair and Synthesis
This compound facilitates the repair of plasma membranes by activating phospholipid synthesis . It helps maintain cellular integrity and functionality, which is particularly important in studies of cell injury and recovery.
Enzymatic Function and Regulation
Coenzyme A is a key player in the mechanisms of a wide variety of enzymes . It acts as an acyl group carrier and is involved in acyl transfer reactions, which are critical in metabolic pathways. Research in this area can lead to insights into enzyme regulation and potential drug targets.
Lipid Peroxide Removal
The compound aids in the removal of lipid peroxides by increasing the mobilization of fatty acids . This is significant in the study of oxidative stress and its implications for aging and chronic diseases.
Acetyltransferase Activity Assay
In scientific assays, Coenzyme A trilithium salt is used for the generation of standard curves in the kinetic assay of acetyltransferase Gcn5 acylation . This application is vital for epigenetics research and understanding the regulation of gene expression.
Coenzyme in Production Assays
It serves as a cofactor in JNADH and JNADPH production assays . These coenzymes are essential for numerous biochemical reactions, including those in the energy production pathways, making this application crucial for bioenergetics research.
Fluorescent Labeling
Coenzyme A trilithium salt is utilized in the labeling of Alexa647 (AF647) probes . This application is important in molecular biology and biochemistry for visualizing proteins, nucleic acids, and other biomolecules.
Study of Metabolic Disorders
The accumulation of acyl CoA derivatives, which can be studied using Coenzyme A trilithium salt, is implicated in metabolic disorders and may indirectly lead to pathogenesis associated with carbon-induced mitochondrial stress, heart failure, diabetes, and obesity .
作用机制
Target of Action
Coenzyme A trilithium salt (CoA) primarily targets enzymes involved in various biochemical reactions . It binds to the active sites of these enzymes, allowing them to be activated or inhibited .
Mode of Action
CoA is a cofactor that facilitates enzymatic acyl-group transfer reactions . It works by binding to the active sites of enzymes and proteins, allowing them to be activated or inhibited . It also binds to drugs and fatty acids, enabling them to be more easily metabolized .
Biochemical Pathways
CoA plays a crucial role in carboxylic acid metabolism, which includes short and long-chain fatty acids . It participates in the transport of the acyl group and activates carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism .
Pharmacokinetics
It’s known that coa is generally stable in neutral and moderately acidic solutions . Its solubility in water is 1 mg/mL , which could impact its bioavailability.
Result of Action
CoA facilitates the removal of lipid peroxides by increasing the mobilization of fatty acids . It also promotes the repair of plasma membranes by activating phospholipid synthesis . Acyl CoA accumulation is implicated in metabolic disorders and may indirectly lead to the pathogenesis associated with carbon-induced mitochondrial stress heart failure, diabetes, and obesity .
Action Environment
CoA is a moisture-sensitive powder that should be stored desiccated at -20°C . It’s recommended to use only outdoors or in a well-ventilated area . Environmental factors such as temperature, humidity, and ventilation can influence the compound’s action, efficacy, and stability .
安全和危害
未来方向
Coenzyme A trilithium salt has been used in various studies, such as in the kinetic assay of acetyltransferase Gcn5 acylation, as a cofactor in JNADH and JNADPH production assay, and in the labeling of Alexa647 (AF647) probe . It plays a crucial role in carboxylic acid metabolism, which includes short and long-chain fatty acids . Therefore, it has potential applications in the field of metabolic engineering .
属性
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16?,20-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCBPHBAFBVXRK-HJKJOZROSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33Li3N7O16P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18439-24-2 | |
| Record name | Coenzyme A, trilithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that Crotonyl Coenzyme A trilithium salt was used to upregulate histone crotonylation (KCR). How does this compound achieve this effect?
A1: Crotonyl Coenzyme A trilithium salt acts as a cell-permeable precursor to crotonyl-CoA, a key substrate for histone crotonyltransferases (specifically p300, as highlighted in the study). By increasing intracellular levels of crotonyl-CoA, the compound promotes the enzymatic transfer of crotonyl groups to lysine residues on histone tails, thereby increasing levels of histone crotonylation [].
Q2: What were the in vivo effects of administering Crotonyl Coenzyme A trilithium salt in the context of this study?
A2: Intrathecal and intra-trigeminal ganglion administration of Crotonyl Coenzyme A trilithium salt in mice led to a dose-dependent induction of both mechanical allodynia and thermal hyperalgesia []. This suggests that increasing histone crotonylation, specifically in the context of the nervous system, may contribute to the development and maintenance of neuropathic pain.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



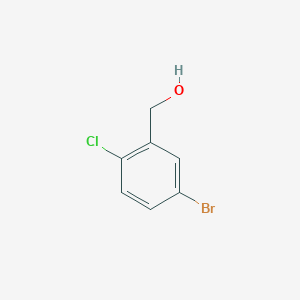
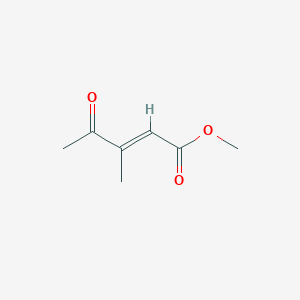
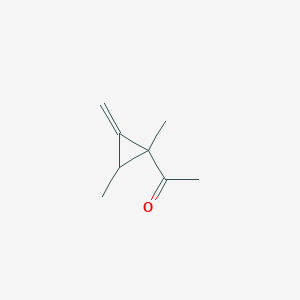
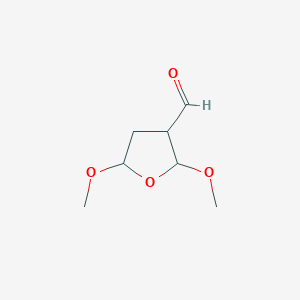
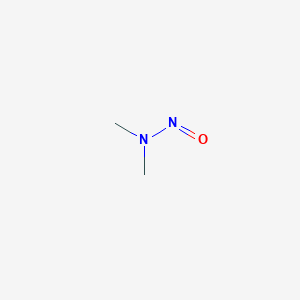
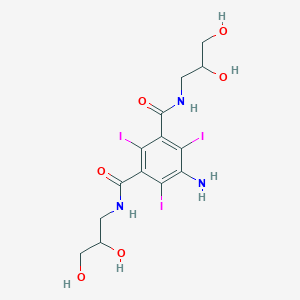
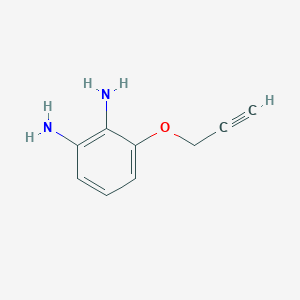

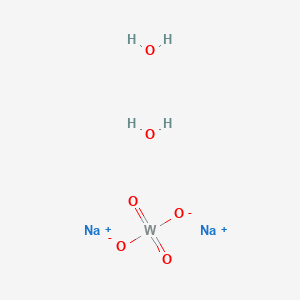
![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)

